molecular formula C8H2F2O3 B041835 3,6-Difluorophthalic anhydride CAS No. 652-40-4

3,6-Difluorophthalic anhydride

Cat. No. B041835
CAS RN: 652-40-4
M. Wt: 184.1 g/mol
InChI Key: AVLRPSLTCCWJKC-UHFFFAOYSA-N
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Description

3,6-Difluorophthalic anhydride is a chemical compound with the molecular formula C8H2F2O3 . It is a white to off-white powder and is used in the synthesis of phthalic compounds, phthalazines, and quinones with antimicrobial activity .


Molecular Structure Analysis

The molecular structure of 3,6-Difluorophthalic anhydride consists of a phthalic anhydride core with two fluorine atoms substituted at the 3rd and 6th positions . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

3,6-Difluorophthalic anhydride has a density of 1.7±0.1 g/cm³, a boiling point of 315.7±32.0 °C at 760 mmHg, and a flash point of 140.1±20.0 °C . It has a molar refractivity of 35.7±0.3 cm³, a polar surface area of 43 Ų, and a molar volume of 111.0±3.0 cm³ .

Scientific Research Applications

Dye and Pigment Industry

Lastly, the dye and pigment industry uses 3,6-Difluorophthalic anhydride to synthesize fluorinated dyes and pigments. These substances offer enhanced colorfastness and resistance to photodegradation, making them ideal for applications where long-lasting color is essential.

This analysis highlights the versatility of 3,6-Difluorophthalic anhydride in scientific research, showcasing its potential to contribute significantly to various fields through its unique chemical properties .

Safety and Hazards

3,6-Difluorophthalic anhydride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

3,6-Difluorophthalic anhydride is a chemical compound used in the synthesis of various organic compounds It’s known that anhydrides like 3,6-difluorophthalic anhydride often target carboxylic acid groups in organic molecules, reacting with them to form esters or amides .

Mode of Action

The mode of action of 3,6-Difluorophthalic anhydride involves its reaction with carboxylic acid groups in organic molecules. The compound’s two fluorine atoms likely enhance its reactivity, making it a useful reagent in organic synthesis . The exact changes resulting from its interaction with its targets would depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

Given its use in organic synthesis, it’s likely that it could influence a variety of biochemical pathways depending on the specific context of its use .

Result of Action

The molecular and cellular effects of 3,6-Difluorophthalic anhydride’s action would depend on the specific context of its use. In general, it’s used to facilitate the formation of esters or amides in organic synthesis . The resulting compounds could have a wide range of effects depending on their structure and function.

Action Environment

The action, efficacy, and stability of 3,6-Difluorophthalic anhydride can be influenced by various environmental factors. These include the presence of other reactants, the temperature and pH of the reaction environment, and the presence of catalysts or inhibitors .

properties

IUPAC Name

4,7-difluoro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLRPSLTCCWJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)OC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333606
Record name 3,6-Difluorophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Difluorophthalic anhydride

CAS RN

652-40-4
Record name 3,6-Difluorophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Difluorophthalic anhydride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3,6-Difluorophthalic anhydride in the synthesis of 1,4-bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione bis-N-oxide (AQ4N)?

A1: 3,6-Difluorophthalic anhydride serves as a crucial starting material in the large-scale synthesis of AQ4N, a bis-bioreductive drug. [] The conversion of commercially available 3,6-Dichlorophthalic anhydride to 3,6-Difluorophthalic anhydride using KF-NaF is a key step in this synthesis, enabling the production of AQ4N in significant quantities. [] This highlights the importance of 3,6-Difluorophthalic anhydride in accessing complex molecules with potential therapeutic applications.

Q2: How is 3,6-Difluorophthalic anhydride employed in the development of new anthracene-9,10-dione derivatives?

A2: Researchers utilize a three-step synthesis involving 3,6-Difluorophthalic anhydride to produce symmetrically substituted 1,4-bis [(aminoalkyl) amino]-5,8-dimethylanthracene-9, 10-diones. [] These derivatives are structurally similar to anthracyclines, compounds known for their antitumor activity. Therefore, exploring the synthesis and properties of these derivatives, facilitated by 3,6-Difluorophthalic anhydride, holds promise for discovering new anticancer agents.

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